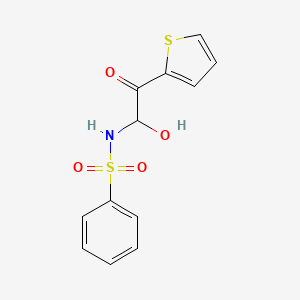
N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11NO4S2 and a molecular weight of 297.354 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It features a thienyl group, a benzenesulfonamide group, and a hydroxy-oxoethyl linkage, making it an interesting subject for various scientific studies.
Preparation Methods
The synthetic routes and reaction conditions for N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide are not extensively documented in the available literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques. These may include the formation of the thienyl group, followed by the introduction of the benzenesulfonamide group and the hydroxy-oxoethyl linkage under controlled conditions. Industrial production methods would likely involve optimizing these steps for scalability and yield.
Chemical Reactions Analysis
N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential biological activity could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The exact mechanism of action for N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical properties and biological activities
Properties
CAS No. |
303104-25-8 |
|---|---|
Molecular Formula |
C12H11NO4S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11NO4S2/c14-11(10-7-4-8-18-10)12(15)13-19(16,17)9-5-2-1-3-6-9/h1-8,12-13,15H |
InChI Key |
GXLSLALMQRHJPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C(=O)C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11974165.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974166.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974179.png)

![2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11974193.png)

![Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B11974211.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974215.png)


![7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974244.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974247.png)


